molecular formula C18H16FN5O2 B2829604 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380086-62-2

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2829604
CAS No.: 2380086-62-2
M. Wt: 353.357
InChI Key: XIWGNGWQQROKLK-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and an azetidinyl moiety linked to a methylimidazole carbonyl group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including cycloaddition and condensation reactions. One approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Fluorophenyl)pyridazin-3-one: A simpler analog without the azetidinyl and imidazole moieties.

    2-[1-(3-Methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one: Lacks the fluorophenyl group.

    6-(3-Chlorophenyl)-2-[1-(3-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to the combination of its fluorophenyl, azetidinyl, and imidazole moieties, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(3-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c1-22-11-20-8-16(22)18(26)23-9-14(10-23)24-17(25)6-5-15(21-24)12-3-2-4-13(19)7-12/h2-8,11,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWGNGWQQROKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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